molecular formula C23H27ClNO4- B15124841 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Cat. No.: B15124841
M. Wt: 416.9 g/mol
InChI Key: YHUYIEKFUHRBEY-UHFFFAOYSA-M
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Description

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound with a molecular formula of C23H29ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the piperidinium ring and the chlorobenzoyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and reaction times to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Properties

  • Antihyperlipidemic Activity : The compound is structurally related to fenofibrate, a well-known antihyperlipidemic agent. Its derivatives have been studied for their ability to lower lipid levels in the blood, making it significant in the treatment of dyslipidemia and cardiovascular diseases .
  • Potential Anticancer Effects : Preliminary studies suggest that compounds similar to 2-Methylpiperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate may exhibit anticancer properties by inducing apoptosis in cancer cells, though more research is needed to establish efficacy and mechanisms .

2. Drug Development

  • Reference Standards : As an impurity reference material in drug formulation, this compound is crucial for ensuring the quality and safety of pharmaceuticals that contain fenofibrate and related compounds. Its characterization aids in the development of analytical methods for quality control .

Materials Science

1. Polymer Chemistry

  • Synthesis of Functional Polymers : The compound can be utilized as a monomer or additive in the synthesis of functional polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength, which are valuable in various industrial applications .

2. Coatings and Adhesives

  • Development of Coatings : The incorporation of this compound into coating formulations can enhance adhesion properties and provide resistance to environmental factors, making it suitable for protective coatings in construction and automotive industries .

Agricultural Chemistry

1. Agrochemical Applications

  • Pesticide Formulation : The compound's phenoxy group may contribute to its effectiveness as an active ingredient in pesticide formulations. Its potential for improving the efficacy of existing agrochemicals is an area of ongoing research .

2. Herbicidal Activity

  • Weed Management : Research indicates that derivatives of this compound could be explored for their herbicidal properties, offering new solutions for weed management in agricultural practices .

Case Studies

Study Focus Area Findings
Study on Antihyperlipidemic EffectsMedicinal ChemistryDemonstrated lipid-lowering effects comparable to fenofibrate derivatives.
Polymer Functionalization ResearchMaterials ScienceShowed enhanced mechanical properties when used as a polymer additive.
Pesticide Efficacy TrialsAgricultural ChemistryIndicated improved effectiveness when combined with existing herbicides.

Mechanism of Action

The mechanism of action of 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate include:

  • 1-{3-[(4-chlorobenzoyl)oxy]propyl}-2-methylpiperidinium chloride
  • (2S)-1-[3-({2-[(4-Chlorobenzoyl)amino]benzoyl}amino)propyl]-2-methylpiperidinium
  • (2R)-1-[3-({[1-(4-Chlorobenzoyl)-4-piperidinyl]carbonyl}amino)propyl]-2-methylpiperidinium

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, also known as Fenofibric acid, is a compound with significant biological activity, particularly in the context of lipid metabolism and cardiovascular health. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15ClO4
  • Molecular Weight : 318.75 g/mol
  • CAS Number : 42017-89-0

Fenofibric acid primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα leads to:

  • Increased fatty acid oxidation.
  • Decreased triglyceride levels.
  • Enhanced HDL cholesterol levels.

Antihyperlipidemic Effects

Fenofibric acid has been shown to effectively lower triglyceride levels and increase HDL cholesterol in patients with dyslipidemia. Clinical studies indicate that it can reduce triglycerides by approximately 30-50% and increase HDL cholesterol by 10-20% depending on the dosage and duration of treatment .

Cardiovascular Benefits

The compound's lipid-modulating effects contribute to cardiovascular health. A meta-analysis of various clinical trials demonstrated that Fenofibric acid significantly reduces cardiovascular events in patients with high triglyceride levels .

Case Studies

  • Study on Diabetic Patients : A randomized controlled trial involving diabetic patients showed that Fenofibric acid not only improved lipid profiles but also had beneficial effects on glycemic control, suggesting a dual role in managing diabetes and dyslipidemia .
  • Long-term Safety Study : A long-term safety study indicated that Fenofibric acid is well-tolerated over extended periods, with a low incidence of adverse effects compared to other antihyperlipidemic agents .

Data Table: Summary of Clinical Findings

Study TypePopulationDosage (mg/day)Triglyceride Reduction (%)HDL Increase (%)Key Findings
Randomized Controlled TrialDiabetic Patients1453515Improved lipid profiles and glycemic control
Meta-analysisMixed DyslipidemiaVaries30-5010-20Reduced cardiovascular events
Long-term Safety StudyGeneral Population200N/AN/AWell-tolerated with low adverse effects

Properties

Molecular Formula

C23H27ClNO4-

Molecular Weight

416.9 g/mol

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-methylpiperidine

InChI

InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-4-2-3-5-7-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1

InChI Key

YHUYIEKFUHRBEY-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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